molecular formula C12H16ClN3O B6754104 4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one

4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one

Cat. No.: B6754104
M. Wt: 253.73 g/mol
InChI Key: RBBLUNMRPWYADO-UHFFFAOYSA-N
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Description

4-Chloro-5-(6,6-dimethyl-3-azabicyclo[310]hexan-3-yl)-2-methylpyridazin-3-one is a complex organic compound featuring a pyridazinone core substituted with a chloro group and a bicyclic azabicyclohexane moiety

Properties

IUPAC Name

4-chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-12(2)7-5-16(6-8(7)12)9-4-14-15(3)11(17)10(9)13/h4,7-8H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBLUNMRPWYADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)C3=C(C(=O)N(N=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and scalability. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the chloro group or the pyridazinone ring, potentially yielding amine or dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further chemical modifications.

Scientific Research Applications

4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of antiviral and anticancer agents due to its unique structural features.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

    Industrial Applications: It can be employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane moiety is known to enhance binding affinity and specificity, while the pyridazinone core can modulate biological activity through various pathways. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Boceprevir: An antiviral drug used in the treatment of hepatitis C, featuring a similar azabicyclohexane structure.

    PF-07321332: An oral medication for COVID-19, also containing the azabicyclohexane moiety.

Uniqueness

4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one is unique due to the combination of its chloro-substituted pyridazinone core and the azabicyclohexane moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for drug development and other scientific applications.

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